molecular formula C17H20N4O3 B5765957 N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B5765957
M. Wt: 328.4 g/mol
InChI Key: LWMLXOVBMNAKHS-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Formation of the Oxazole Ring: The oxazole ring is synthesized by cyclization of a suitable precursor, such as 2-amino-4-methoxyacetophenone, with an appropriate reagent like acetic anhydride.

    Coupling of the Imidazole and Oxazole Rings: The final step involves coupling the imidazole-propyl intermediate with the oxazole-methoxyphenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or oxazole derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-[3-(1H-imidazol-1-yl)propyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-[3-(1H-imidazol-1-yl)propyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-13(4-6-14)15-11-16(24-20-15)17(22)19-7-2-9-21-10-8-18-12-21/h3-6,8,10,12,16H,2,7,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMLXOVBMNAKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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